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beta-D-Desosamine - 57794-18-0

beta-D-Desosamine

Catalog Number: EVT-3198226
CAS Number: 57794-18-0
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
beta-D-Desosamine is a natural product found in Streptomyces venezuelae with data available.
Source and Classification

Beta-D-Desosamine is derived from the biosynthetic pathways of certain microorganisms, particularly those that produce macrolide antibiotics. It is often found in the form of its nucleotide precursor, deoxythymidine diphosphate-beta-D-desosamine. The classification of beta-D-desosamine falls within the broader category of glycosides and amino sugars, which are crucial for various biological functions and applications in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-D-desosamine has been achieved through several methods:

These methods demonstrate the versatility and efficiency in producing beta-D-desosamine for further applications.

Molecular Structure Analysis

Beta-D-desosamine has a molecular formula of C₁₂H₂₃N₁O₆. Its structure consists of a six-membered pyranose ring with an amino group at the C-3 position. The stereochemistry is crucial for its biological activity, as it interacts with various biological targets.

Structural Data

  • Molecular Weight: 251.32 g/mol
  • Melting Point: Not specifically documented but generally stable under standard conditions.
Chemical Reactions Analysis

Beta-D-desosamine participates in various chemical reactions that are essential for its function in biosynthetic pathways:

  1. Glycosylation Reactions: Beta-D-desosamine acts as a glycosyl donor in glycosylation reactions, contributing to the formation of glycosidic bonds in macrolide antibiotics.
  2. Amination Reactions: The amino group allows for further modifications and derivatizations, enhancing its pharmacological properties.

These reactions are critical for developing new antibiotics and understanding their mechanisms.

Mechanism of Action

Beta-D-desosamine's mechanism of action primarily involves its incorporation into macrolide antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction prevents peptide bond formation, ultimately inhibiting bacterial growth and replication.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Beta-D-desosamine is soluble in water due to its polar nature.
  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.

Chemical Properties

  • Reactivity: The amino group can participate in various chemical reactions such as acylation and alkylation, allowing for structural modifications.
  • Functional Group Characteristics: The presence of hydroxyl groups contributes to its reactivity and solubility.
Applications

Beta-D-desosamine has significant applications in scientific research and pharmaceutical development:

  1. Antibiotic Development: It serves as a critical building block in synthesizing new macrolide antibiotics, which are vital for treating bacterial infections.
  2. Biochemical Research: Its role as an amino sugar makes it valuable in studying carbohydrate-protein interactions and enzymatic processes.
  3. Synthetic Chemistry: Beta-D-desosamine derivatives are explored for their potential therapeutic effects beyond antibiotics, including anti-cancer properties.
Biosynthetic Pathways and Enzymology of beta-D-Desosamine

Genomic Organization of Desosamine Biosynthesis Clusters

The biosynthetic gene clusters for β-D-desosamine are conserved across actinomycetes and exhibit a modular organization optimized for deoxysugar assembly and transfer. In Streptomyces venezuelae (producer of pikromycin/methymycin), the des cluster (desI–desVIII) spans ~10 kb and co-localizes with polyketide synthase genes. Key genes include desI (aminotransferase), desII (radical SAM enzyme), desV (second aminotransferase), and desVI (methyltransferase), alongside nucleotidyltransferase (desIII) and glycosyltransferase (desVII/VIII) genes [1] [6]. The Micromonospora megalomicea megalomicin cluster similarly harbors megCIV (4,6-dehydratase), megCV (aminotransferase), megDII (radical SAM enzyme), and megDIII (methyltransferase), demonstrating evolutionary conservation [4] [9]. Notably, ole clusters in oleandomycin-producing Streptomyces antibioticus segregate desosamine genes (oleNI, oleT) from oleandrose-specific genes, indicating pathway specialization [10].

Table 1: Core Genes in β-D-Desosamine Biosynthetic Clusters

OrganismClusterKey GenesEnzyme Functions
S. venezuelaedesdesI, desII, desV, desVIPLP-dependent aminotransferase, radical SAM deaminase, C3-aminotransferase, N-methyltransferase
M. megalomiceamegmegCV, megDII, megDIIIC4-aminotransferase, radical SAM deaminase, N,N-dimethyltransferase
S. antibioticusoleoleNI, oleTNucleotidyltransferase, C3-dehydratase (proposed)

Multistep Enzymatic Transformation from Glucose-1-Phosphate to dTDP-beta-D-Desosamine

β-D-desosamine biosynthesis initiates with activated thymidine diphosphate (dTDP)-D-glucose formation, proceeding through six enzymatic steps:

  • dTDP-Glucose Formation: Glucose-1-phosphate is condensed with dTTP by thymidylyltransferase (DesIII in S. venezuelae), yielding dTDP-D-glucose [1] [6].
  • 4,6-Dehydration: dTDP-D-glucose-4,6-dehydratase (DesIV) generates dTDP-4-keto-6-deoxy-D-glucose via NAD⁺-dependent oxidation, dehydration, and reduction [1].
  • C4 Transamination: PLP-dependent DesI transfers an amino group from glutamate to C4, producing dTDP-4-amino-4,6-dideoxy-D-glucose [1] [8].
  • C4 Deoxygenation: Radical SAM enzyme DesII uses a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to eliminate the C4-amino group as NH₃, forming dTDP-3-keto-4,6-dideoxy-D-glucose. Deuterium-tracing confirms direct H⁺ abstraction from C3 [6] [8].
  • C3 Transamination: DesV installs an equatorial amino group at C3, yielding dTDP-D-desosamine [1].
  • N,N-Dimethylation: SAM-dependent DesVI dimethylates the C3-amine to complete dTDP-β-D-desosamine [1] [4].

Table 2: Enzymatic Steps in dTDP-β-D-Desosamine Biosynthesis

StepSubstrateProductEnzymeCofactors/Mechanism
1Glucose-1-phosphate + dTTPdTDP-D-glucoseDesIIIMg²⁺-dependent nucleotidyl transfer
2dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucoseDesIVNAD⁺-dependent dehydration
3dTDP-4-keto-6-deoxy-D-glucose + GludTDP-4-amino-4,6-dideoxy-D-glucoseDesIPLP-dependent transamination
4dTDP-4-amino-4,6-dideoxy-D-glucosedTDP-3-keto-4,6-dideoxy-D-glucose + NH₃DesII[4Fe-4S]⁺/SAM radical deamination
5dTDP-3-keto-4,6-dideoxy-D-glucose + GludTDP-D-desosamineDesVPLP-dependent transamination
6dTDP-D-desosaminedTDP-β-D-desosamineDesVISAM-dependent N,N-dimethylation

Functional Characterization of Pathway Enzymes (DesI–DesVI)

  • DesI (PLP-Dependent Aminotransferase): Crystal structures reveal a dimeric enzyme with each subunit containing 12 α-helices and 14 β-strands. The active site accommodates dTDP-4-keto-6-deoxy-D-glucose but forms no hydrogen bonds with the dideoxyglucosyl moiety, suggesting hydrophobic recognition [1].
  • DesII (Radical SAM Deaminase): Purified DesII contains a [4Fe-4S]²⁺ cluster reducible to [4Fe-4S]⁺ by flavodoxin/NADPH. EPR spectroscopy confirms SAM cleavage to a 5′-deoxyadenosyl radical, which abstracts H3 from the substrate. The enzyme also processes TDP-D-quinovose (C4-OH analog) to TDP-3-keto-6-deoxy-D-glucose via dehydrogenation [6] [8].
  • DesV/DesVI (Aminotransferase and Methyltransferase): DesV exhibits strict specificity for the 3-keto intermediate, while DesVI shows iterative methylation kinetics. In vivo reconstitution in E. coli confirms that MegDIII (DesVI homolog) catalyzes the terminal methylation [4] [9].
  • Metabolic Crosstalk: DesII’s dual activity (deaminase/dehydrogenase) suggests evolutionary links to diverse deoxysugar pathways. The enzyme’s flexibility enables engineering novel sugar variants [8] [10].

Substrate Specificity in Nucleotidyltransferase-Catalyzed Activation

Thymidylyltransferases (e.g., DesIII, OleNI) show stringent specificity for glucose-1-phosphate and dTTP, but tolerate modifications at C2 or C3 of glucose. Kinetic analyses reveal:

  • DesIII (S. venezuelae): Kₘ for glucose-1-phosphate = 0.8 mM; rejects mannose-1-phosphate [1].
  • OleNI (S. antibioticus): Processes glucose-1-phosphate but not N-acetylglucosamine-1-phosphate, critical for desosamine pathway flux [10].Metabolic engineering in E. coli demonstrates that competing pathway disruption (e.g., wecE, rmlC knockout) elevates dTDP-sugar pools by 60-fold. Heterologous expression of rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (dTDP-glucose-4,6-dehydratase) further enhances dTDP-desosamine precursor supply [5].

Table 3: Substrate Specificity of Nucleotidyltransferases in Desosamine Pathways

EnzymeOrganismPreferred SubstrateRejected SubstratesKₘ (mM)Engineering Applications
DesIIIS. venezuelaeGlucose-1-phosphateMannose-1-phosphate0.8Base pathway for dTDP-desosamine
OleNIS. antibioticusGlucose-1-phosphateN-Acetylglucosamine-1-P1.2Oleandrose/desosamine bifurcation
RfbASalmonella typhiGlucose-1-phosphateGalactose-1-phosphate0.5Enhanced dTDP-desosamine titers in E. coli

Compounds Mentioned

  • β-D-Desosamine
  • dTDP-β-D-desosamine
  • dTDP-D-glucose
  • dTDP-4-keto-6-deoxy-D-glucose
  • dTDP-4-amino-4,6-dideoxy-D-glucose
  • dTDP-3-keto-4,6-dideoxy-D-glucose
  • Glucose-1-phosphate

Properties

CAS Number

57794-18-0

Product Name

beta-D-Desosamine

IUPAC Name

(2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1

InChI Key

ZOYWWAGVGBSJDL-ULAWRXDQSA-N

SMILES

CC1CC(C(C(O1)O)O)N(C)C

Canonical SMILES

CC1CC(C(C(O1)O)O)N(C)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O)O)N(C)C

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